molecular formula C25H20N2O4 B271122 2-(2-Methoxyanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate

2-(2-Methoxyanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate

Cat. No. B271122
M. Wt: 412.4 g/mol
InChI Key: STPHRJBNMFMIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate, also known as MQC, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the quinolinecarboxylate family, which has been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-(2-Methoxyanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate is not fully understood. However, it has been suggested that its biological activities may be due to its ability to interact with cellular targets, such as enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Methoxyanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(2-Methoxyanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has been shown to possess antibacterial and antifungal activities. It has also been suggested that 2-(2-Methoxyanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate may have anti-inflammatory effects, although further studies are needed to confirm this.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-Methoxyanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate in lab experiments is its ability to selectively target certain cellular processes. Additionally, 2-(2-Methoxyanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 2-(2-Methoxyanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-(2-Methoxyanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate. One area of interest is its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Methoxyanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate and its potential as a therapeutic agent for various diseases. Finally, the development of new synthetic methods for 2-(2-Methoxyanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate may lead to the discovery of new compounds with even greater biological activities.

Synthesis Methods

The synthesis of 2-(2-Methoxyanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate involves the reaction of 2-aminophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetylamino)phenol. This intermediate is then reacted with 2-phenyl-4-quinolinecarboxylic acid in the presence of triethylamine to yield 2-(2-Methoxyanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate.

Scientific Research Applications

2-(2-Methoxyanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory activities. Additionally, 2-(2-Methoxyanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has been investigated for its potential as a fluorescent probe for the detection of metal ions.

properties

Product Name

2-(2-Methoxyanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

[2-(2-methoxyanilino)-2-oxoethyl] 2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C25H20N2O4/c1-30-23-14-8-7-13-21(23)27-24(28)16-31-25(29)19-15-22(17-9-3-2-4-10-17)26-20-12-6-5-11-18(19)20/h2-15H,16H2,1H3,(H,27,28)

InChI Key

STPHRJBNMFMIQH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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